molecular formula C12H14F3NO B6261770 1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol CAS No. 1044769-56-3

1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

Cat. No.: B6261770
CAS No.: 1044769-56-3
M. Wt: 245.2
InChI Key:
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Description

1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is an organic compound with the molecular formula C₁₂H₁₄F₃NO It features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a deoxygenated compound.

Scientific Research Applications

1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and binding properties.

    1-{[4-(trifluoromethyl)phenyl]methyl}piperidine: Contains a six-membered ring instead of a five-membered pyrrolidine ring, which can influence its steric and electronic properties.

    4-(trifluoromethyl)benzyl alcohol: Lacks the pyrrolidine ring, making it less complex and potentially less selective in its interactions.

Uniqueness

1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and hydroxyl group. This combination imparts specific chemical and biological properties that make it valuable for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidine ring provides a rigid scaffold that can interact with biological targets in a specific manner.

Properties

CAS No.

1044769-56-3

Molecular Formula

C12H14F3NO

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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